![molecular formula C21H18N2O4S B3291167 Fmoc-3-Ala(5-thiazoyl)-OH CAS No. 870010-07-4](/img/structure/B3291167.png)
Fmoc-3-Ala(5-thiazoyl)-OH
Overview
Description
Fmoc-3-Ala(5-thiazoyl)-OH is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid alanine, which is commonly found in proteins. The thiazoyl group in Fmoc-3-Ala(5-thiazoyl)-OH provides unique properties that make it useful in various applications.
Scientific Research Applications
Synthesis Applications
Synthesis of Thiohydantoin Derivatives : Fmoc-3-Ala(5-thiazoyl)-OH is used in the synthesis of 5-methylene-thiohydantoin derivatives using solid-phase synthesis. This involves reactions with Fmoc-isothiocyanate and subsequent chemical processes (Králová et al., 2018).
Formation of Antibacterial Composite Materials : The compound plays a role in the development of peptide- and amino-acid-based nanotechnology for antibacterial and anti-inflammatory purposes. Fmoc-decorated self-assembling building blocks, including Fmoc-pentafluoro-l-phenylalanine-OH, have been utilized to create materials that inhibit bacterial growth (Schnaider et al., 2019).
Creating Self-Assembled Structures : Fmoc-3-Ala(5-thiazoyl)-OH has been involved in the study of self-assembled structures formed by fluorenylmethyloxycarbonyl-modified aliphatic amino acids. These studies focus on understanding the self-assembling properties under various conditions (Gour et al., 2021).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1,3-thiazol-5-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S/c24-20(25)19(9-13-10-22-12-28-13)23-21(26)27-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZBNXUXDFKAHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CS4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3-Ala(5-thiazoyl)-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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